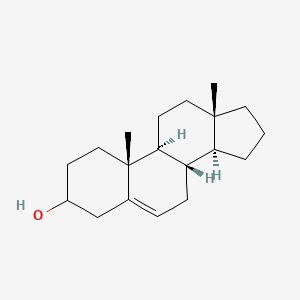

Androst-5-en-3-ol

描述

属性

分子式 |

C19H30O |

|---|---|

分子量 |

274.4 g/mol |

IUPAC 名称 |

(8S,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h5,14-17,20H,3-4,6-12H2,1-2H3/t14?,15-,16-,17-,18-,19-/m0/s1 |

InChI 键 |

LYFPAZBMEUSVNA-FZFXZXLVSA-N |

手性 SMILES |

C[C@@]12CCC[C@H]1[C@@H]3CC=C4CC(CC[C@@]4([C@H]3CC2)C)O |

规范 SMILES |

CC12CCCC1C3CC=C4CC(CCC4(C3CC2)C)O |

同义词 |

5-androsten-3-ol androst-5-en-3 beta-ol androst-5-en-3-ol |

产品来源 |

United States |

相似化合物的比较

Positional Isomers and Double Bond Variations

- 5α-Androst-16-en-3β-ol (CAS 7148-51-8): Structural Difference: Features a Δ¹⁶ double bond (vs. Δ⁵) and 5α stereochemistry.

Hydroxyl Group Modifications

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing Androst-5-en-3-ol in academic research?

- Methodological Answer : Synthesis typically involves steroidal precursor modifications, such as selective oxidation or reduction steps. Characterization requires nuclear magnetic resonance (NMR) for structural elucidation (e.g., distinguishing β-configuration at C-3) and mass spectrometry (MS) for molecular weight confirmation . For known derivatives (e.g., 4,4-dimethyl variants), cross-referencing spectral data with literature is critical. New compounds require additional purity validation via high-performance liquid chromatography (HPLC) and elemental analysis .

Q. How can researchers detect this compound in complex biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used due to its sensitivity for steroidal compounds. Sample preparation involves lipid extraction (e.g., using chloroform-methanol mixtures) followed by derivatization (e.g., silylation) to enhance volatility. Retention time (Rt) and fragmentation patterns (e.g., m/z 272 for molecular ion [M]+) should align with reference standards .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Based on structurally related compounds (e.g., Androst-5-en-3-one), wear nitrile gloves, lab coats, and eye protection. Use fume hoods to avoid inhalation of aerosols. Emergency measures include flushing eyes with water for 15 minutes and consulting toxicity databases (e.g., GHS classification for acute oral toxicity) .

Advanced Research Questions

Q. How can researchers investigate the unexplored biological activities of this compound derivatives?

- Methodological Answer : Prioritize derivatives with structural novelty (e.g., 4,4-dimethyl or 17-cyclopropylamino modifications) . Use in vitro bioassays (e.g., antimicrobial susceptibility testing against Gram-positive bacteria) and in silico docking studies to predict receptor interactions. For example, cyclononasiloxane derivatives have shown synergistic antifungal activity, suggesting similar approaches for this compound analogs .

Q. How should contradictory data on this compound’s physicochemical properties be resolved?

- Methodological Answer : Contradictions often arise from solvent polarity effects or isomerization during analysis. Validate methods using orthogonal techniques:

- Compare NMR chemical shifts in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).

- Replicate HPLC conditions with standardized columns (e.g., C18 reverse-phase) .

- Cross-verify melting points and optical rotation values with published data .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer :

- Functional Group Modifications : Introduce substituents at C-3 (e.g., hydroxyl → ketone) or C-17 (e.g., cyclopropylamino groups) to assess steric/electronic effects .

- Computational Modeling : Use density functional theory (DFT) to calculate energy-minimized conformations and molecular electrostatic potentials (MEPs) .

- Table 1 : Selected this compound Derivatives and Reported Activities

| Compound Name | Biological Activity Status | Key Reference |

|---|---|---|

| 4,4-Dimethyl-Androst-5-en-3-ol | Unreported | |

| 17β-Cyclopropylamino derivative | Synthetic only |

Q. How can experimental reproducibility be ensured in studies involving this compound?

- Methodological Answer :

- Document detailed synthetic protocols (e.g., reaction temperatures, catalyst ratios) in the main manuscript or supplementary materials .

- Share raw spectral data (NMR, MS) via repositories like Figshare or Zenodo.

- Use internal standards (e.g., deuterated analogs) in GC-MS to normalize batch variability .

Q. What approaches are recommended for analyzing synergistic effects of this compound with other bioactive compounds?

- Methodological Answer :

- Fractional Inhibitory Concentration (FIC) Index : Combine this compound with known antimicrobials (e.g., β-lactams) and calculate FIC values to classify synergy (FIC ≤0.5) or antagonism (FIC >4) .

- Transcriptomic Profiling : Use RNA sequencing to identify gene expression changes in bacterial biofilms exposed to compound combinations .

Key Considerations for Data Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。